molecular formula C14H19NO3 B2554798 Benzyl (4-hydroxycyclohexyl)carbamate CAS No. 27489-63-0

Benzyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B2554798
CAS No.: 27489-63-0
M. Wt: 249.31
InChI Key: JNPBKQOVSMBPGE-JOCQHMNTSA-N
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Description

Benzyl (4-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a benzyl group attached to a 4-hydroxycyclohexylcarbamate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-hydroxycyclohexyl)carbamate typically involves the reaction of cyclohexanone with benzyl carbamate under suitable reaction conditions. This process often requires the use of solvents and catalysts to facilitate the reaction . One common method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbamate group to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbamate group may produce an amine.

Scientific Research Applications

Benzyl (4-hydroxycyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The benzyl group can be removed using catalytic hydrogenation, while the carbamate group can be cleaved under acidic or basic conditions.

Comparison with Similar Compounds

Uniqueness: Benzyl (4-hydroxycyclohexyl)carbamate is unique due to the presence of both the benzyl and 4-hydroxycyclohexylcarbamate moieties, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

benzyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKQOVSMBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-62-0
Record name 4-(Z-amino)cyclohexanol
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